N-{2-[4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-(trifluoromethyl)benzamide
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Overview
Description
N-{2-[4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the morpholino group and the trifluoromethylbenzamide moiety. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to enhance yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-(trifluoromethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with various biomolecules. Its structural features suggest possible applications in enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound may be investigated for its therapeutic potential. Compounds with similar structures have shown promise in treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, and other specialized products. Its unique chemical properties make it a valuable candidate for various industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{2-[4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-(trifluoromethyl)benzamide include other pyrazolopyrimidines and morpholino derivatives. Examples include:
- Pyrazolopyrimidine derivatives with different substituents.
- Morpholino compounds with varying side chains.
Uniqueness
What sets this compound apart is its specific combination of functional groups. The presence of the trifluoromethyl group, the morpholino ring, and the pyrazolopyrimidine core gives it unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O2/c1-13-10-29(11-14(2)32-13)18-17-9-28-30(19(17)27-12-26-18)7-6-25-20(31)15-4-3-5-16(8-15)21(22,23)24/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOPDLAXYUNAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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